(1S,2S)-4-Cyclohexene-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-4-Cyclohexene-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is known for its unique stereochemistry, which makes it valuable in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-4-Cyclohexene-1,2-diamine dihydrochloride typically involves the catalytic asymmetric synthesis of 1,2-diamines. Common synthetic strategies include ring opening of aziridines, hydroamination of allylic amines, and diamination of olefins . These reactions often require specific catalysts and controlled reaction conditions to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The use of chiral catalysts and optimized reaction conditions is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-4-Cyclohexene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The diamine can participate in substitution reactions, where one or both amine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1S,2S)-4-Cyclohexene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1S,2S)-4-Cyclohexene-1,2-diamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in different applications.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride
- (1S,2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride
- (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride
Uniqueness
(1S,2S)-4-Cyclohexene-1,2-diamine dihydrochloride is unique due to its specific stereochemistry and the presence of a cyclohexene ring, which imparts distinct chemical properties and reactivity compared to other similar diamines. This uniqueness makes it particularly valuable in asymmetric synthesis and catalysis.
Properties
IUPAC Name |
(1S,2S)-cyclohex-4-ene-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h1-2,5-6H,3-4,7-8H2;2*1H/t5-,6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRRHSHMGMLJDM-USPAICOZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@H]1N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.